

Introduction: The Significance of a Primary Metabolite

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Compound of Interest

Compound Name: *Hydroxytolbutamide*

CAS No.: 5719-85-7

Cat. No.: B1666332

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Hydroxytolbutamide, specifically 4-**hydroxytolbutamide**, is the principal active metabolite of the first-generation sulfonylurea antidiabetic drug, tolbutamide.[1][2] Its formation, primarily mediated by the cytochrome P450 enzymes CYP2C9 and CYP2C8, is a critical step in the clearance of the parent drug.[1][3][4] Consequently, **hydroxytolbutamide** serves as a crucial biomarker for assessing CYP2C9 activity, a key enzyme involved in the metabolism of numerous clinical drugs.[1][5][6] Understanding the physicochemical properties of this metabolite is not merely an academic exercise; it is fundamental for drug development professionals in the fields of pharmacokinetics, drug-drug interaction studies, and toxicology.

This guide provides a detailed examination of the core physicochemical characteristics of **hydroxytolbutamide**. It is designed for researchers and scientists, offering not just data, but also the underlying rationale for the experimental methods used to determine these properties, ensuring a blend of technical accuracy and practical insight.

Chemical and Molecular Identity

A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis. **Hydroxytolbutamide** is structurally distinct from its parent

compound, tolbutamide, by the presence of a hydroxymethyl group on the para-position of the benzene ring, replacing the methyl group of tolbutamide.^[1] This single hydroxylation event significantly alters the molecule's properties.

Caption: Metabolic conversion of Tolbutamide to **Hydroxytolbutamide**.

Table 1: Chemical Identifiers for **Hydroxytolbutamide**

Identifier	Value	Source(s)
IUPAC Name	1-butyl-3-[4-(hydroxymethyl)phenyl]sulfonyl urea	[7]
CAS Number	5719-85-7	[3][8][9]
Molecular Formula	C ₁₂ H ₁₈ N ₂ O ₄ S	[8][9][10]
Molecular Weight	286.35 g/mol	[3][8][10]
SMILES String	CCCCNC(=O)NS(=O)(=O)c1ccc(CO)cc1	[3][7]
InChI Key	SJRHYONYKZIRPM-UHFFFAOYSA-N	[3][7]

Core Physicochemical Properties

The transformation from a methyl to a hydroxymethyl group imparts a significant increase in polarity, which in turn governs the molecule's behavior in both chemical and biological systems.^[1]

Physical State and Appearance

Hydroxytolbutamide typically presents as a white, solid, crystalline material.^{[3][11]} This information is vital for material handling, storage, and the initial stages of formulation development.

Melting Point

The melting point is a critical indicator of a compound's purity and thermal stability.

- Melting Point Range: 100-103 °C[3][8][11][12]

A sharp and consistent melting point range is a primary criterion for confirming the purity of a synthesized or isolated batch of the compound.

Solubility Profile

Solubility is arguably one of the most important physicochemical properties for a drug metabolite, as it dictates its distribution and excretion pathways. The introduction of the hydroxyl group enhances aqueous solubility relative to tolbutamide, facilitating renal excretion.

[1]

Table 2: Solubility Data for **Hydroxytolbutamide**

Solvent	Solubility	Source(s)
Water	Insoluble	[3][10]
Ethanol	12 mg/mL	[3][10]
0.1 M NaOH	4 mg/mL	[3][10]
DMSO	100-125 mg/mL	[2][9]

The poor aqueous solubility, despite increased polarity, highlights the challenges in preparing aqueous stock solutions for in vitro assays. The solubility in basic solutions (NaOH) and organic solvents like ethanol and DMSO is crucial for creating concentrated stock solutions for experimental use.[3][9][10]

Acidity (pKa)

The pKa value determines the extent of ionization of a molecule at a given pH. This is critical for predicting its behavior in different physiological compartments, such as the stomach (low pH) and intestine (higher pH).

- Predicted pKa: 4.96 ± 0.10[11][13]

This acidic pKa value, associated with the sulfonamide proton, indicates that **hydroxytolbutamide** will be predominantly in its ionized (anionic) form at physiological pH (7.4), which generally leads to lower membrane permeability but higher aqueous solubility compared to the non-ionized form.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key determinant of membrane permeability and protein binding.

- Predicted LogP: 0.70 - 1.13[13][14]

The relatively low LogP value reflects the increased polarity due to the hydroxyl group, suggesting lower passive diffusion across cell membranes compared to more lipophilic compounds.

Spectroscopic and Analytical Characterization

Robust analytical methods are essential for the quantification of **hydroxytolbutamide** in biological matrices, which is fundamental to its use as a CYP2C9 probe.

Ultraviolet (UV) Spectroscopy

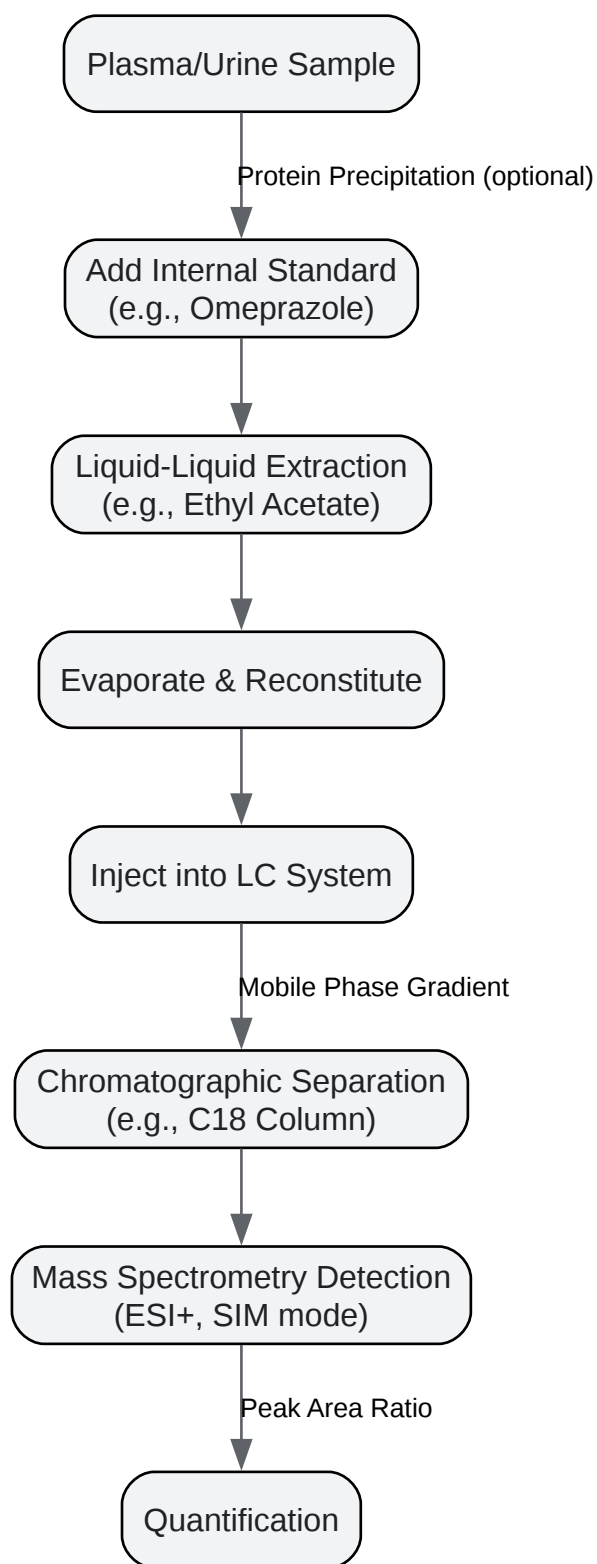
UV spectroscopy is a common technique for detection in chromatographic methods.

- λ_{max} (Maximum Absorbance): 229-230 nm[6][15][16]

This absorbance maximum provides the optimal wavelength for detection in High-Performance Liquid Chromatography (HPLC) systems equipped with a UV detector, ensuring high sensitivity for quantification.[15][17]

Chromatographic Methods: HPLC and LC-MS

HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstone techniques for the determination of **hydroxytolbutamide** in plasma and urine.[15][18] These methods offer the required selectivity and sensitivity for pharmacokinetic studies.



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Caption: General workflow for LC-MS analysis of **Hydroxytolbutamide**.

Experimental Protocol: Quantification by LC-MS

This protocol represents a generalized, self-validating system for the accurate measurement of **hydroxytolbutamide**.

- Sample Preparation & Rationale:
 - Step 1.1: Aliquot 100 μL of plasma sample into a microcentrifuge tube.
 - Step 1.2: Add a known concentration of an internal standard (IS), such as omeprazole or a deuterated version of **hydroxytolbutamide** (e.g., **Hydroxytolbutamide-d9**).[\[18\]](#)[\[19\]](#)
Causality: The IS is crucial for correcting variations in extraction efficiency and instrument response, ensuring accuracy and precision.
 - Step 1.3: Perform liquid-liquid extraction by adding 500 μL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 10,000 $\times g$ for 5 minutes.[\[18\]](#) Causality: Ethyl acetate is chosen for its ability to efficiently extract the analytes of interest from the aqueous biological matrix while leaving behind proteins and other interferences.
 - Step 1.4: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
 - Step 1.5: Reconstitute the residue in 100 μL of the mobile phase. Causality: Reconstitution in the mobile phase ensures compatibility with the chromatographic system and improves peak shape.
- Chromatographic Conditions & Rationale:
 - Step 2.1: Utilize a C18 reverse-phase column (e.g., Zorbax SB-C18, 2.1 mm \times 50 mm, 3.5 μm).[\[18\]](#) Causality: C18 columns are standard for separating moderately polar compounds like **hydroxytolbutamide** from endogenous plasma components.
 - Step 2.2: Employ a gradient elution mobile phase, for instance, starting with 90% Solvent A (0.1% formic acid in water) and 10% Solvent B (acetonitrile) and ramping to 90% Solvent B.[\[18\]](#) Causality: A gradient elution allows for efficient separation of analytes with different polarities and helps to clean the column after each injection.

- Step 2.3: Set the flow rate to 0.4 mL/min and column temperature to 25 °C.[20]
- Mass Spectrometry Detection & Rationale:
 - Step 3.1: Use an electrospray ionization (ESI) source in positive ion mode.[18]
 - Step 3.2: Operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity. For **hydroxytolbutamide**, the precursor ion $[M+H]^+$ would be monitored at m/z 287.1.[7] Causality: SIM/MRM provides specificity by monitoring only the mass-to-charge ratio of the target analyte and its fragments, effectively filtering out noise from the complex biological matrix.
- Validation & Trustworthiness:
 - The protocol's integrity is validated by assessing linearity (calibration curve), accuracy, precision (intra- and inter-day), recovery, and stability, ensuring the data generated is reliable and reproducible.[18]

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